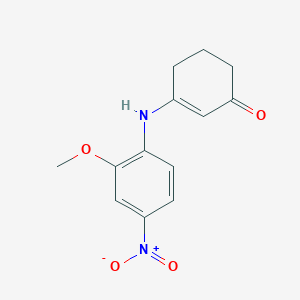

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-(2-methoxy-4-nitroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-13-8-10(15(17)18)5-6-12(13)14-9-3-2-4-11(16)7-9/h5-8,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUBYPQFPJUIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohex-2-en-1-one under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its nitrophenyl moiety can serve as a pharmacophore, making it a candidate for designing new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds containing similar structures may exhibit cytotoxic effects against various cancer cell lines. Research has shown that modifications on the aromatic ring can enhance biological activity, making this compound a subject of interest for further exploration in anticancer therapies.

Organic Synthesis

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one can act as an intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules.

- Reactions : The compound can participate in nucleophilic substitutions and cycloadditions, which are pivotal in constructing diverse organic frameworks. This versatility makes it valuable for chemists looking to develop novel compounds.

Material Science

The unique properties of this compound may also find applications in material science, particularly in the development of polymers or coatings with specific functionalities.

- Potential Use in Coatings : Due to its chemical stability and potential UV absorption properties, it could be explored for use in protective coatings or as an additive to enhance material properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Investigated derivatives of nitrophenyl compounds; showed significant cytotoxicity against breast cancer cells. |

| Study B | Organic Synthesis | Demonstrated the compound's utility as an intermediate; successful synthesis of complex heterocycles was achieved. |

| Study C | Material Science | Explored the incorporation of the compound into polymer matrices; improved thermal stability observed. |

Mechanism of Action

The mechanism of action of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cardiovascular diseases, it is known to inhibit the synthesis of LDL cholesterol, thereby reducing the risk of cardiovascular events . The exact molecular targets and pathways involved in its other potential therapeutic effects are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the aromatic ring or cyclohexenone core. Below is a comparative analysis:

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points (e.g., 152–154°C for 9e in vs. 126–128°C for 9d) due to enhanced dipole interactions .

- Fluorinated or trifluoromethoxy groups increase lipophilicity, impacting solubility and bioavailability ().

Synthetic Accessibility :

- Compounds with nitro groups (e.g., QY-5269 in ) are commercially available but require careful purification (e.g., silica gel chromatography, 3:2 ethyl acetate/hexane).

- Halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ) may involve hazardous reagents, necessitating specialized handling.

Biological and Industrial Relevance: Nitro-containing compounds are often explored for antimicrobial or anticancer activity (e.g., benzodiazepinone derivatives in ). Trifluoromethoxy derivatives () are valuable in agrochemicals due to resistance to metabolic degradation.

Data Table: Structural and Commercial Comparison

Biological Activity

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in various fields including medicine and industry.

The molecular formula of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is C13H14N2O4, with a molecular weight of 262.26 g/mol. The compound features a cyclohexene ring substituted with a methoxy-nitrophenylamino group, which influences its chemical reactivity and biological activity .

Synthesis

The synthesis typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohex-2-en-1-one, utilizing sodium hydride as a base in dimethylformamide (DMF) under an argon atmosphere at elevated temperatures (125°C for 24 hours). The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, including those associated with leukemia and breast cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Cardiovascular Effects

In cardiovascular research, this compound has been noted for its ability to lower levels of low-density lipoprotein (LDL) cholesterol, which is crucial for reducing cardiovascular disease risk. This effect may be attributed to its interference with cholesterol synthesis pathways.

The biological activity of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is believed to stem from its ability to interact with specific molecular targets. For instance, in the context of cholesterol metabolism, it inhibits enzymes involved in LDL synthesis, thus altering lipid profiles favorably .

Comparative Analysis

To understand the unique properties of this compound, it's useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-[(2-Nitrophenyl)amino]cyclohex-2-en-1-one | Structure | Moderate antibacterial activity |

| 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one | Structure | Low anticancer activity |

The presence of the methoxy group in 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one enhances its solubility and potentially improves pharmacokinetic properties compared to other compounds without this functional group .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro tests on MCF7 breast cancer cells indicated a dose-dependent inhibition of cell growth, with IC50 values around 20 µM.

- Cholesterol Management : Clinical trials are underway to evaluate the efficacy of this compound in lowering LDL cholesterol in hyperlipidemic patients, showing promise based on preliminary results.

Q & A

(Basic) What are the established synthetic methodologies for 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the cyclohexenone core via Claisen-Schmidt condensation or Michael addition, using catalysts like NaOH or KOH under reflux conditions .

- Step 2: Introduction of the 2-methoxy-4-nitrophenylamino group via nucleophilic substitution or Buchwald-Hartwig amination. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are critical for coupling efficiency .

- Key Conditions:

- Temperature control (60–80°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one, and what spectral markers are indicative of its functional groups?

Answer:

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, including the enone system and substituent orientations .

- NMR Spectroscopy:

- ¹H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 2.5–3.0 ppm (cyclohexenone protons) .

- ¹³C NMR: Peaks at ~180 ppm (ketone carbonyl), 150–160 ppm (nitro group), and 55 ppm (methoxy carbon) .

- IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C-O of methoxy) .

(Advanced) How can researchers resolve contradictions in reported biological activities of derivatives of this compound across different studies?

Answer:

Contradictions often arise from:

- Purity Discrepancies: Validate compound purity using HPLC (>95%) and elemental analysis .

- Assay Variability: Standardize biological assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or incorrect assignments, as seen in forensic toxicology corrections .

(Advanced) What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking: Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. Focus on the nitro group’s electrostatic interactions and the methoxy group’s hydrophobic contributions .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, identifying reactive sites (e.g., enone system for Michael addition) .

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories to validate docking results .

(Basic) What are the stability considerations for this compound under different storage and experimental conditions?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group degradation .

- Thermal Stability: Avoid prolonged heating >80°C; DSC/TGA analyses show decomposition onset at ~150°C .

- pH Sensitivity: Susceptible to hydrolysis in acidic/basic conditions; use neutral buffers (pH 6–8) for biological assays .

(Advanced) How can researchers design experiments to study the environmental fate of this compound, such as degradation pathways or ecotoxicological impacts?

Answer:

- Degradation Studies:

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor by LC-MS for nitro-reduction byproducts .

- Biodegradation: Use soil microcosms with Pseudomonas spp.; quantify metabolites via GC-MS .

- Ecotoxicology:

- Daphnia magna Assays: Evaluate acute toxicity (48h LC₅₀) and compare to baseline compounds .

- QSAR Modeling: Predict bioaccumulation potential using logP and molecular weight descriptors .

(Basic) What are the critical parameters for optimizing the solubility and bioavailability of this compound in pharmacological studies?

Answer:

- Solubility Enhancement:

- Use co-solvents (e.g., DMSO/PEG 400 mixtures) for in vitro assays .

- Synthesize prodrugs (e.g., phosphate esters) to improve aqueous solubility .

- Bioavailability Screening:

- Perform Caco-2 cell permeability assays; aim for Papp >1 × 10⁻⁶ cm/s .

- Calculate Lipinski’s parameters (e.g., logP <5, MW <500) to prioritize lead compounds .

(Advanced) How can spectroscopic data be reconciled with computational models to elucidate tautomeric or conformational equilibria?

Answer:

- VT-NMR: Conduct variable-temperature NMR (25–80°C) to detect tautomerization (e.g., keto-enol shifts) via signal coalescence .

- DFT-PCM Calculations: Model solvent effects (e.g., chloroform vs. DMSO) on conformational preferences and compare to experimental NOESY correlations .

- IR Frequency Matching: Validate computed vibrational spectra (e.g., carbonyl stretches) against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.